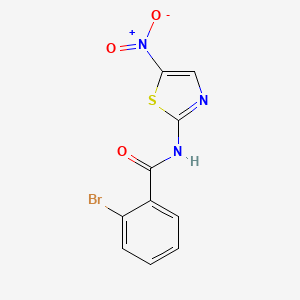

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Beschreibung

2-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a brominated benzamide derivative featuring a 5-nitrothiazole moiety. The bromine atom at the ortho position of the benzamide ring distinguishes it from structurally related compounds, such as nitazoxanide (NTZ) and its analogues, which often bear acetyloxy or nitro groups at varying positions . The molecular structure of this compound has been characterized through crystallographic studies, revealing hydrogen bonding interactions and planar geometry critical for its stability .

Eigenschaften

CAS-Nummer |

69819-43-8 |

|---|---|

Molekularformel |

C10H6BrN3O3S |

Molekulargewicht |

328.14 g/mol |

IUPAC-Name |

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C10H6BrN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |

InChI-Schlüssel |

NPTZSEVMQXDFAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Br |

Löslichkeit |

41.1 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of 5-nitro-1,3-thiazole: This can be achieved by nitration of 1,3-thiazole using a mixture of concentrated nitric acid and sulfuric acid.

Bromination of Benzamide: Benzamide is brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

Coupling Reaction: The final step involves coupling the brominated benzamide with the 5-nitro-1,3-thiazole. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions.

Reduction Reactions: The nitro group in the thiazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon.

Oxidation: Hydrogen peroxide in acetic acid.

Major Products

Substitution: Formation of methoxy-substituted benzamide derivatives.

Reduction: Formation of 2-amino-N-(5-amino-1,3-thiazol-2-yl)benzamide.

Oxidation: Formation of sulfoxide or sulfone derivatives of the thiazole ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The compound exhibits promising antimicrobial properties , making it a candidate for developing new antimicrobial agents. Research indicates that its structural components allow it to interact with specific molecular targets within bacterial cells, potentially leading to cytotoxic effects. The nitro group can undergo bioreduction, forming reactive intermediates that enhance its antibacterial activity .

Case Study: Antimicrobial Efficacy

A study evaluating various thiazole derivatives demonstrated that compounds similar to 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide showed effective Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | 1.95–3.91 | Micrococcus luteus |

| Thiazole Derivative B | 4.01–4.23 | Aspergillus niger |

These findings suggest that the compound could be optimized for enhanced antimicrobial activity through structural modifications .

Anticancer Applications

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a valuable candidate for further development in cancer therapeutics.

Case Study: Anticancer Activity

In vitro studies have shown that the compound demonstrates significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal carcinoma) | TBD |

| Standard Drug (e.g., 5-FU) | HCT116 (Colorectal carcinoma) | 9.99 |

These results indicate that the compound may exhibit greater selectivity towards cancer cells compared to normal cells, suggesting its potential as a safer alternative for anticancer treatment .

Wirkmechanismus

The mechanism by which 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be contextualized by comparing it to the following analogues:

Nitazoxanide (NTZ)

- Structure : 2-Acetyloxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide.

- Key Differences : NTZ has an acetyloxy group at the ortho position of the benzamide, whereas the target compound substitutes this with bromine.

- Activity : NTZ is a broad-spectrum antiparasitic agent inhibiting pyruvate ferredoxin oxidoreductase (PFOR) in protozoa. The acetyloxy group enhances metabolic stability and bioavailability compared to halogens like bromine .

- Molecular Weight : NTZ (307.28 g/mol) vs. brominated analogue (~315.09 g/mol, estimated). Bromine increases molecular mass but may reduce solubility .

4-Nitro-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide (NTB)

- Structure : Nitro group at the para position of the benzamide.

- Key Differences : The nitro group at the para position vs. bromine at ortho.

- Activity: NTB exhibits IC₅₀ values of 12.5 µM against Trypanosoma cruzi and 25 µM against Leishmania mexicana, demonstrating that electron-withdrawing nitro groups enhance antiparasitic efficacy compared to halogens .

2-Chloro-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide

- Structure : Chlorine substituent at the ortho position.

- Key Differences : Chlorine (smaller atomic radius, lower electronegativity) vs. bromine.

- Properties : Chlorinated analogues may exhibit improved solubility due to reduced steric hindrance. However, bromine’s larger size could enhance hydrophobic interactions in target binding .

5-Chloro-2-Methoxy-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide

- Structure : Methoxy group at ortho and chlorine at meta positions.

- Key Differences : Methoxy group introduces hydrogen-bonding capacity and alters electronic effects.

- Implications : Methoxy groups can improve pharmacokinetic profiles but may reduce membrane permeability compared to halogens .

Mechanistic and Pharmacological Insights

- Electron Effects : Nitro groups (NTB, NTZ) enhance electron-withdrawing properties, stabilizing charge-transfer interactions with parasitic enzymes like PFOR. Bromine, while less electron-withdrawing, may improve lipophilicity and target binding in hydrophobic pockets .

- Steric Considerations : Bromine’s larger atomic radius could hinder binding in sterically sensitive active sites compared to smaller substituents like chlorine or nitro groups .

- Metabolic Stability : Acetyloxy and methoxy groups (NTZ, 5-chloro-2-methoxy analogue) may undergo faster metabolic hydrolysis compared to halogens, affecting half-life .

Biologische Aktivität

2-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features both bromine and nitro groups attached to a thiazole moiety, which are believed to contribute significantly to its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN3O2S, with a molecular weight of approximately 328.14 g/mol. The presence of the nitro group at the 5-position of the thiazole ring is particularly significant for its biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may lead to cytotoxic effects. Additionally, the thiazole ring's structure allows it to potentially inhibit specific enzymes involved in critical cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. The presence of the nitro group enhances its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures often exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound Name | MIC (μM) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Ciprofloxacin | 0.30 | Standard antibiotic |

| Nitrothiazole derivatives | Varies | Antimicrobial |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Its cytotoxic effects have been demonstrated against several cancer cell lines, with IC50 values indicating significant activity. The structural features of this compound suggest that it may interfere with cancer cell proliferation through multiple mechanisms .

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A-431 (human epidermoid carcinoma) | < 10 | |

| Jurkat (human leukemia) | < 10 | |

| U251 (human glioblastoma) | TBD |

Case Studies

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Antitumor Agents : A study highlighted the importance of structural modifications in thiazole derivatives for enhancing anticancer activity. The presence of specific functional groups was correlated with increased cytotoxicity against various cancer cell lines .

- Antimicrobial Efficacy : Another investigation focused on nitro compounds similar to this compound, demonstrating their effectiveness against Mycobacterium tuberculosis and other pathogens . The presence of the nitro group was essential for maintaining high levels of activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.